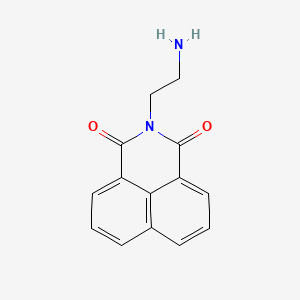

(2-Aminoethyl)naphthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWZPYPLFLUCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162265-51-2 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162265512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(2-Aminoethyl)naphthalimide (CAS: 162265-51-2): A Technical Guide for Advanced Research Applications

Introduction to the Naphthalimide Scaffold

Naphthalimides are a significant class of nitrogen-containing aromatic heterocyclic compounds.[1] Their core structure, 1H-benz[de]isoquinoline-1,3(2H)-dione, features a planar and heteroaromatic system that provides a strong foundation for DNA intercalation.[1] This characteristic, coupled with their excellent fluorescence properties and relative ease of synthesis, has made naphthalimide derivatives highly valuable in various biological and chemical applications.[1][2] The versatility of the naphthalimide scaffold allows for structural modifications at both the imide nitrogen and the naphthalene core, enabling the fine-tuning of its chemical, electronic, and photophysical properties.[2][3] These modifications have led to the development of naphthalimide-based compounds with a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[1][4]

(2-Aminoethyl)naphthalimide: Core Characteristics

This compound, with the CAS number 162265-51-2, is a specific derivative of the 1,8-naphthalimide core.[5][6] Its key structural feature is the presence of a primary amine on the ethyl group attached to the imide nitrogen. This terminal amine group serves as a crucial reactive handle for further chemical modifications and conjugations.

| Property | Value | Source |

| CAS Number | 162265-51-2 | [5][6][7][8] |

| Molecular Formula | C14H12N2O2 | [5][6][9] |

| Molecular Weight | 240.26 g/mol | [5][9] |

| Purity | Typically >98% | [5][6] |

Synthesis of this compound

The synthesis of this compound is a relatively straightforward process, typically achieved through the condensation of 1,8-naphthalic anhydride with an excess of ethylenediamine.[10] This reaction is a cornerstone for accessing this and other N-substituted naphthalimide derivatives.

Synthetic Workflow

The general synthetic procedure involves the reaction of 1,8-naphthalic anhydride with ethylenediamine in a suitable solvent, such as methanol, under elevated temperatures.[10] The use of an excess of ethylenediamine is crucial to favor the formation of the monosubstituted product, this compound, over the disubstituted byproduct.[10]

Detailed Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of this compound.[10]

-

Preparation of Reactant Solutions:

-

Dissolve 1,8-naphthalic anhydride (1 mmol) in anhydrous methanol (25 mL) in a 100 mL round-bottom flask.

-

In a separate flask, dissolve ethylenediamine (15 mmol) in anhydrous methanol (15 mL).

-

-

Reaction:

-

Heat the 1,8-naphthalic anhydride solution to 60 °C in an oil bath with magnetic stirring.

-

Slowly add the ethylenediamine solution to the heated 1,8-naphthalic anhydride solution over approximately 3 minutes.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

-

The resulting residue is then purified by silica gel chromatography to separate the desired this compound from the disubstituted byproduct.[10]

-

Key Applications in Research and Development

The unique structural and photophysical properties of this compound and its derivatives make them valuable tools in various scientific disciplines.

Fluorescent Probes and Cellular Imaging

The naphthalimide core is an excellent fluorophore, and its derivatives are widely used in the development of fluorescent probes.[11][12][13][14] These probes are designed to detect and image various analytes, including metal ions (like Hg2+) and biological molecules, within living cells.[12][14] The fluorescence properties of naphthalimide derivatives, such as their emission wavelength and quantum yield, can be tuned by modifying the substituents on the naphthalimide ring.[15][16][17] The amino group in this compound provides a convenient point of attachment for recognition moieties that can selectively bind to specific targets, leading to a change in the fluorescence signal.[11]

Drug Discovery and Development

Naphthalimide derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a broad spectrum of biological activities.[1][18] Their ability to intercalate with DNA is a key mechanism for their anticancer properties.[1][4] The planar naphthalimide ring can insert itself between the base pairs of DNA, disrupting its normal function and leading to cell death.[1] Furthermore, modifications to the naphthalimide scaffold have led to the development of derivatives with improved efficacy and reduced toxicity.[18][19] Some naphthalimide-based compounds are currently undergoing preclinical and clinical evaluations for their therapeutic potential.[4][20]

Materials Science

Beyond biological applications, this compound and its derivatives have found utility in materials science. Their photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent dyes.[2] The ability to modify the naphthalimide structure allows for the creation of materials with tailored electronic and optical properties. For instance, in a recent study, this compound was used in combination with mercaptopropionic acid to improve the stability of perovskite solar cells.[10]

Photophysical Properties

The photophysical properties of naphthalimide derivatives are highly dependent on the nature and position of substituents on the aromatic core.[16][17][21] Generally, the introduction of an electron-donating group, such as an amino group, can lead to a significant red-shift in the absorption and emission spectra due to an intramolecular charge transfer (ICT) excited state.[15]

The fluorescence of naphthalimide derivatives can also be sensitive to the polarity of the surrounding environment.[22][23] This solvatochromism makes them useful as probes for studying the local environment in complex systems.[23]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in the development of advanced materials and biologically active compounds. Its straightforward synthesis, coupled with the tunable photophysical and chemical properties of the naphthalimide scaffold, ensures its continued importance in diverse research areas. Future research will likely focus on the development of novel this compound derivatives with enhanced properties for specific applications, such as targeted drug delivery, advanced cellular imaging, and high-performance organic electronics. The inherent versatility of this compound opens up a vast chemical space for exploration and innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 162265-51-2 | this compound - Moldb [moldb.com]

- 6. Synthonix, Inc > 162265-51-2 | this compound [synthonix.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 162265-51-2 CAS Manufactory [chemicalbook.com]

- 9. This compound | C14H12N2O2 | CID 11096719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 17. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 22. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, a key intermediate in the synthesis of various functional dyes and pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. The interpretation of this data is crucial for confirming the molecular structure and purity of the compound, which are fundamental requirements in synthetic chemistry and drug discovery.

Introduction

2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as N-(2-aminoethyl)-1,8-naphthalimide, belongs to the 1,8-naphthalimide family of compounds. These molecules are renowned for their unique photophysical properties, including strong fluorescence and excellent photostability, making them valuable in the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs)[1][2]. Furthermore, the 1,8-naphthalimide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties[3][4].

The presence of a primary amino group in the ethyl side chain of the target molecule offers a versatile handle for further chemical modifications, allowing for the construction of more complex molecules with tailored properties. Accurate and thorough spectroscopic characterization is therefore paramount to ensure the identity and quality of this important building block.

Molecular Structure and Spectroscopic Correlation

The structural features of 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione directly influence its spectroscopic output. The planar and aromatic 1,8-naphthalimide core, the imide functionality, and the flexible aminoethyl side chain each contribute distinct signals in the various spectroscopic techniques discussed below.

Caption: Molecular structure of 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its correlation with key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Predicted ¹H NMR Spectral Data

Based on the analysis of related 1,8-naphthalimide derivatives, the following proton signals are expected[5][6][7][8]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Doublet | 2H | Protons on the naphthalimide core |

| ~8.2 | Doublet | 2H | Protons on the naphthalimide core |

| ~7.8 | Triplet | 2H | Protons on the naphthalimide core |

| ~4.3 | Triplet | 2H | -N-CH₂ -CH₂-NH₂ |

| ~3.0 | Triplet | 2H | -N-CH₂-CH₂ -NH₂ |

| ~1.5 (broad) | Singlet | 2H | -NH₂ |

-

Expertise & Experience: The downfield chemical shifts of the aromatic protons (~7.8-8.5 ppm) are characteristic of the electron-deficient naphthalimide ring system. The protons adjacent to the carbonyl groups are typically the most deshielded. The methylene protons adjacent to the imide nitrogen (~4.3 ppm) are more deshielded than those adjacent to the amino group (~3.0 ppm) due to the electron-withdrawing effect of the two carbonyl groups. The amino protons often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The expected carbon signals for the compound are as follows[5][9][10]:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | Imide Carbonyl (C =O) |

| ~134 | Aromatic Quaternary Carbons |

| ~131 | Aromatic CH Carbons |

| ~127 | Aromatic CH Carbons |

| ~122 | Aromatic Quaternary Carbons |

| ~40 | -N-CH₂ -CH₂-NH₂ |

| ~39 | -N-CH₂-CH₂ -NH₂ |

-

Trustworthiness: The chemical shifts are highly reproducible under defined experimental conditions. The presence of the two carbonyl carbons at a characteristic downfield shift (~164 ppm) is a strong indicator of the imide functionality. The number and chemical shifts of the aromatic carbons confirm the presence of the naphthalimide core. The two aliphatic carbon signals are consistent with the aminoethyl side chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound due to its polarity and the presence of a basic amino group, which can be easily protonated.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

Predicted Mass Spectrum

| m/z | Interpretation |

| 241.0977 | [M+H]⁺ (Calculated for C₁₄H₁₃N₂O₂⁺) |

| 198.0504 | Loss of the aminoethyl group ([M-C₂H₄N]⁺) |

| 44.0500 | Aminoethyl fragment ([C₂H₆N]⁺) |

-

Authoritative Grounding: The molecular formula of 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is C₁₄H₁₂N₂O₂ with a monoisotopic mass of 240.0899 Da. The observation of a protonated molecule at m/z 241.0977 in a high-resolution mass spectrum would provide strong evidence for the compound's identity. The fragmentation pattern can further confirm the structure, with the cleavage of the bond between the imide nitrogen and the ethyl group being a likely fragmentation pathway.

Caption: Predicted fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a modern and convenient alternative that requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The following characteristic absorption bands are expected for this compound[11][12][13]:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (primary amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1700 & ~1660 | Strong | C=O stretching (asymmetric and symmetric imide) |

| ~1600 | Medium | C=C stretching (aromatic) |

| ~1350 | Strong | C-N stretching |

-

Expertise & Experience: The most prominent features in the IR spectrum of a 1,8-naphthalimide are the two strong carbonyl stretching bands. The presence of two bands is due to the symmetric and asymmetric stretching modes of the coupled carbonyl groups in the five-membered imide ring. The N-H stretching of the primary amine will appear as a medium intensity band in the 3400-3300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.

Predicted UV-Vis Spectral Data

1,8-naphthalimide derivatives typically exhibit strong absorption bands in the UV region[14][15][16][17]:

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~330-350 | High | π → π* transition |

-

Authoritative Grounding: The absorption maximum is associated with a π → π* electronic transition within the extensive conjugated system of the naphthalimide core. The exact position of the absorption maximum can be influenced by the solvent polarity. Many 1,8-naphthalimide derivatives are also highly fluorescent, typically emitting in the blue-green region of the visible spectrum. The study of their fluorescence properties is a field of active research[18][19].

Conclusion

The comprehensive spectroscopic analysis of 2-(2-Aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, as detailed in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted NMR, MS, IR, and UV-Vis data, grounded in the established spectroscopic behavior of the 1,8-naphthalimide scaffold, offer a reliable reference for researchers working with this versatile compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research in materials science and drug discovery.

References

- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with non-Protein Amino Acids. | Semantic Scholar [semanticscholar.org]

- 4. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 1,8-Naphthalimide(81-83-4) IR Spectrum [chemicalbook.com]

- 14. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

Literature review of 1,8-naphthalimide derivatives in fluorescence

An In-depth Technical Guide to 1,8-Naphthalimide Derivatives in Fluorescence

Foreword: The Enduring Radiance of the 1,8-Naphthalimide Core

In the vast landscape of fluorescent molecules, the 1,8-naphthalimide scaffold stands out as a uniquely versatile and robust platform. For researchers, scientists, and drug development professionals, its appeal is not merely in its bright emission but in its profound tunability. These compounds possess a suite of desirable characteristics: exceptional photostability, high fluorescence quantum yields, significant Stokes shifts, and a synthetically accessible structure.[1][2][3][4] This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the design, synthesis, and application of these remarkable fluorophores. We will explore the core principles that govern their function, delve into validated experimental protocols, and illuminate the pathways to innovation in sensing and bioimaging.

The Heart of the Matter: Understanding the 1,8-Naphthalimide Fluorophore

The fluorescence properties of 1,8-naphthalimide are intrinsically linked to its electronic structure. The molecule features a naphthalene ring system fused to a dicarboximide moiety. This arrangement creates an inherent electron-accepting character in the imide portion.[5] The true power of this scaffold is unlocked through strategic substitution, primarily at the C-4 and N-positions of the naphthalimide ring.

The "Push-Pull" System: A Foundation for Fluorescence

The most vibrant and useful 1,8-naphthalimide derivatives operate on an electronic "push-pull" mechanism. By introducing a potent electron-donating group (EDG), such as an amino (-NH₂) or alkoxy (-OR) group, at the C-4 position, an intramolecular charge transfer (ICT) character is established upon photoexcitation.[4][6] The EDG "pushes" electron density towards the electron-accepting imide core, which "pulls" it. This ICT state is highly sensitive to the molecule's immediate environment, a feature that is masterfully exploited in sensor design.[7]

The nature and position of the substituent have a profound impact on the photophysical properties. For instance, 4-amino substituted derivatives are generally more emissive than their 3-amino counterparts due to a more effective ICT process.[4][8] The substituent on the imide nitrogen, while having a less direct impact on the core ICT, is a critical handle for tuning solubility, introducing receptor units, or attaching targeting moieties for biological applications.[2][9]

Key Photophysical Parameters

The following table summarizes how substitution patterns influence the core photophysical properties of 1,8-naphthalimide derivatives, providing a predictive framework for their design.

| Substituent at C-4 | Typical Excitation (λ_ex) | Typical Emission (λ_em) | Stokes Shift | Quantum Yield (Φ_F) | Solvatochromism |

| -H (Unsubstituted) | ~330-350 nm | ~380-420 nm | Moderate | Low to Moderate | Minimal |

| -OR (Alkoxy) | ~390-410 nm | ~450-500 nm | Large | Moderate to High | Moderate |

| -NH₂ / -NR₂ (Amino) | ~420-450 nm | ~520-560 nm | Very Large | High to Very High | Strong |

| -NO₂ (Nitro) | ~350-370 nm | Weak / Quenched | N/A | Very Low | N/A |

Data compiled from multiple sources, including[4][8][10][11]. Values are approximate and can vary significantly with solvent and N-imide substitution.

Core Mechanisms of Fluorescence Sensing

The design of "smart" 1,8-naphthalimide probes hinges on modulating the fluorescence output in response to a specific analyte. This is achieved by integrating a recognition unit (receptor) with the fluorophore and exploiting one of three primary photophysical mechanisms: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET): The "Off-On" Switch

PET is arguably the most common mechanism for designing "turn-on" fluorescent sensors. The design follows a "fluorophore-spacer-receptor" architecture.[11][12][13]

Causality: The receptor unit (e.g., a tertiary amine or a metal-chelating group like dipicolylamine) possesses a non-bonding electron pair with an appropriate energy level. In the absence of an analyte, photoexcitation of the naphthalimide fluorophore is followed by the transfer of an electron from the receptor to the excited fluorophore. This process provides a highly efficient non-radiative decay pathway, effectively quenching the fluorescence (the "Off" state). When the target analyte (e.g., a proton or a metal ion like Zn²⁺) binds to the receptor, the energy of the non-bonding electron pair is lowered.[12][14][15] This energetic mismatch prevents the electron transfer from occurring, thus blocking the quenching pathway. The fluorophore then de-excites radiatively, emitting light and "turning On" the fluorescence.[16]

Caption: Photoinduced Electron Transfer (PET) mechanism for a typical "turn-on" sensor.

Intramolecular Charge Transfer (ICT): The Ratiometric and Solvatochromic Reporter

ICT-based sensors leverage the sensitivity of the "push-pull" system to its environment. Instead of a simple on/off response, they often produce a change in the color (wavelength) of the emitted light, which is ideal for ratiometric sensing.

Causality: The energy of the ICT excited state is highly dependent on the electron-donating ability of the C-4 substituent and the polarity of the surrounding solvent.[7] For a pH sensor, a C-4 amino group can be protonated in acidic conditions.[17] This protonation converts the strong electron-donating -NH₂ group into a weakly donating -NH₃⁺ group, disrupting the ICT process. This leads to a significant blue-shift in both absorption and emission spectra.[18][19] By monitoring the ratio of fluorescence intensity at two different wavelengths (e.g., the protonated and deprotonated forms), a quantitative and internally calibrated measurement of pH can be achieved.[20]

Caption: Intramolecular Charge Transfer (ICT) mechanism for a ratiometric pH sensor.

Förster Resonance Energy Transfer (FRET): The Spectroscopic Ruler

FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor chromophore. In this design, the 1,8-naphthalimide typically serves as the energy donor.

Causality: For FRET to occur, the emission spectrum of the donor (naphthalimide) must overlap with the absorption spectrum of the acceptor.[21] When the donor and acceptor are in close proximity (typically <10 nm), excitation of the donor results in non-radiative energy transfer to the acceptor, which then fluoresces at its own, longer wavelength. This results in quenching of the donor's fluorescence and sensitization of the acceptor's fluorescence.[22] A sensor can be designed where analyte binding causes a conformational change that either brings the FRET pair together or pushes them apart, modulating the FRET efficiency and providing a ratiometric signal. This strategy is particularly powerful for creating probes with very large pseudo-Stokes shifts, moving the final emission into the red or near-infrared region, which is advantageous for biological imaging.[21][22]

Rational Design and Synthesis: From Concept to Compound

The synthesis of 1,8-naphthalimide derivatives is generally straightforward and modular, allowing for extensive structural diversification.[2] A common synthetic route starts from a commercially available or synthesized 4-substituted-1,8-naphthalic anhydride.

General Synthetic Workflow

Caption: A generalized synthetic workflow for 1,8-naphthalimide fluorescent probes.

Detailed Experimental Protocol: Synthesis of a PET-based Zn²⁺ Sensor

This protocol describes the synthesis of a representative 4-amino-1,8-naphthalimide derivative functionalized with a dipicolylamine (DPA) receptor, a well-known chelator for Zn²⁺. The protocol is adapted from methodologies described in the literature.[12][15]

Objective: To synthesize N-(2-aminoethyl)-4-(dipicolylamino)-1,8-naphthalimide.

Step 1: Synthesis of 4-Bromo-N-(2-aminoethyl)-1,8-naphthalimide

-

Reagents & Setup:

-

4-Bromo-1,8-naphthalic anhydride (1.0 eq)

-

Ethylenediamine (5.0 eq)

-

Ethanol (solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Suspend 4-bromo-1,8-naphthalic anhydride in ethanol in the round-bottom flask.

-

Add ethylenediamine dropwise to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. A precipitate will form.

-

Filter the solid precipitate and wash thoroughly with cold ethanol to remove excess ethylenediamine.

-

Dry the resulting solid under vacuum.

-

-

Validation:

-

The product should be an off-white or pale-yellow solid.

-

Confirm the structure using ¹H NMR and Mass Spectrometry. The NMR should show characteristic peaks for the naphthalimide protons and the ethyl bridge. The mass spectrum should show the expected molecular ion peak.

-

Step 2: Synthesis of N-(2-aminoethyl)-4-(dipicolylamino)-1,8-naphthalimide

-

Reagents & Setup:

-

4-Bromo-N-(2-aminoethyl)-1,8-naphthalimide (from Step 1, 1.0 eq)

-

Bis(2-picolyl)amine (dipicolylamine, 1.2 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Dimethylformamide (DMF, solvent)

-

Round-bottom flask, magnetic stirrer, heating mantle.

-

-

Procedure:

-

Dissolve the product from Step 1 in DMF.

-

Add dipicolylamine and potassium carbonate to the solution.

-

Heat the mixture to 100-120 °C and stir for 12-24 hours under an inert atmosphere (N₂ or Ar).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into a large volume of cold water to precipitate the product.

-

Collect the crude product by filtration.

-

Purify the solid by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the final product.

-

-

Validation:

-

The final product should be a yellow or orange solid.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The NMR will show additional peaks corresponding to the picolyl groups. HRMS should confirm the exact mass of the molecular ion.

-

Applications in Research and Development

The tunable and responsive nature of 1,8-naphthalimide derivatives has led to their widespread application in sensing and imaging.

Detection of Biologically and Environmentally Relevant Ions

1,8-naphthalimides have been engineered to selectively detect a wide array of metal cations.[1][10] The choice of receptor is paramount for selectivity.

| Target Ion | Receptor Moiety | Sensing Mechanism | Typical Response | Reference(s) |

| Zn²⁺ | Dipicolylamine (DPA) | PET | Fluorescence "Turn-On" | [12][14][15] |

| Hg²⁺ | Thiourea, Dithioalkane | Chemodosimeter / PET | Fluorescence Quenching or "Turn-On" | [23][24][25] |

| Cu²⁺ | Iminodiacetic acid, Schiff base | PET / Complexation | Fluorescence Quenching | [26][27] |

| Ag⁺ | Thioether, Thiourea | Complexation / PET | Fluorescence Quenching | [23][28] |

| F⁻, CN⁻ | Thiophenhydrazide | H-bonding / Deprotonation | Fluorescence Quenching | [3] |

Cellular and Subcellular Imaging

The excellent photophysical properties and general low cytotoxicity of 1,8-naphthalimides make them prime candidates for live-cell imaging.[29][30] By appending specific targeting groups, these fluorophores can be directed to particular organelles.

-

Mitochondria: Lipophilic cationic groups, such as triphenylphosphonium (TPP), are attached to the naphthalimide core. The positive charge drives accumulation within the negatively charged mitochondrial matrix.[29]

-

Lysosomes: Basic moieties like morpholine can be incorporated, which become protonated and trapped in the acidic environment of lysosomes.[31]

-

DNA/Nucleus: The planar aromatic structure of the naphthalimide core allows it to act as a DNA intercalator, leading to nuclear staining. This property has also been exploited in the development of anticancer agents.[2][32]

Enzyme Activity and Prodrug Activation

1,8-naphthalimides are used to design "pro-fluorescent" probes for enzyme detection. A quenching group or a group that modulates the ICT properties is attached to the fluorophore via a linker that is a specific substrate for a target enzyme.[6] Enzymatic cleavage releases the highly fluorescent parent naphthalimide, providing a direct and quantifiable measure of enzyme activity.[20] This concept is critical for diagnosing diseases associated with aberrant enzyme levels and for high-throughput screening of enzyme inhibitors.[6]

Future Perspectives and Conclusion

The field of 1,8-naphthalimide derivatives continues to evolve rapidly. Current research is pushing the boundaries of what these versatile molecules can achieve:

-

Theranostics: Combining the imaging capabilities of naphthalimides with therapeutic action (e.g., as photosensitizers or drug-delivery vehicles) into a single molecule.[2][32]

-

Two-Photon Absorption: Designing derivatives with large two-photon absorption cross-sections for deeper tissue imaging with reduced photodamage.[6]

-

Long-Wavelength Emission: Developing novel donor-acceptor structures to push emission into the near-infrared (NIR) window for enhanced in vivo imaging capabilities.[33]

References

- 1. 1,8-Naphthalimide-based fluorescent chemosensors: recent advances and perspectives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and sensor activity of a PET-based 1,8-naphthalimide Probe for Zn(2+) and pH determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Design and Synthesis of a Novel ICT Bichromophoric pH Sensing System Based on 1,8-Naphthalimide Fluorophores as a Two-Input Logic Gate and Its Antibacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]

- 21. Naphthalimide-Appended Squaraine Rotaxanes Exhibit Enhanced FRET Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A 1,8-naphthalimide-based fluorescent chemosensor for the sequential recognition of silver and sulfur ions and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 31. 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Dual Personality of Naphthalimides: A Technical Guide to Their Electron-Donating and Accepting Properties

Introduction: The Naphthalimide Core - A Scaffold of Versatility

The 1,8-naphthalimide scaffold is a privileged heterocyclic system in modern chemistry, underpinning advancements in materials science, medicinal chemistry, and diagnostics.[1][2] Its rigid, planar structure, composed of a naphthalene ring system fused with a cyclic imide, provides a robust framework with a fascinating and highly tunable electronic character.[3] This guide delves into the core principles governing the electron-donating and electron-accepting properties of naphthalimides, offering a technical overview for researchers, scientists, and drug development professionals. We will explore how strategic chemical modifications to the naphthalimide core can precisely modulate its electronic behavior, transforming it from an electron acceptor to a donor, and discuss the profound implications of this dual personality for a range of applications.

The inherent electron-deficient nature of the naphthalimide core, arising from the two electron-withdrawing carbonyl groups of the imide ring, makes it an excellent electron acceptor.[4] However, the true elegance of naphthalimide chemistry lies in its susceptibility to functionalization at both the imide nitrogen and, more impactfully, the C-4 position of the naphthalene ring.[5] By introducing electron-donating or electron-withdrawing groups at these positions, one can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the electron-donating and accepting capabilities of the molecule.[6][7] This ability to tailor the electronic properties has led to the development of naphthalimide-based compounds with a vast array of functionalities, from fluorescent probes that signal the presence of specific analytes to potent anticancer agents that intercalate into DNA.[8][9]

Modulating the Electronic Properties: A Tale of Two Positions

The electronic character of a naphthalimide derivative is primarily dictated by the nature of the substituents at two key positions: the imide nitrogen and the C-4 position of the naphthalene ring.

The Imide Nitrogen: A Handle for Solubility and Subtle Tuning

Modification at the imide nitrogen is a straightforward synthetic strategy, typically achieved by condensing 1,8-naphthalic anhydride with a primary amine.[5] While substituents at this position can influence the molecule's solubility and steric profile, their impact on the frontier molecular orbitals is generally less pronounced compared to substitutions on the aromatic core. This is because the imide nitrogen is not directly part of the core's π-conjugated system. However, attaching specific functional groups, such as those that can participate in photoinduced electron transfer (PET), can impart sensing capabilities.[8]

The C-4 Position: The Epicenter of Electronic Control

The C-4 position of the naphthalene ring is the most effective site for modulating the electron-donating and -accepting properties of the naphthalimide core. Its direct conjugation with the electron-withdrawing imide moiety allows for a powerful push-pull electronic effect.

-

Enhancing Electron-Accepting Properties: Introducing electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) at the C-4 position further lowers the LUMO energy level, making the naphthalimide an even stronger electron acceptor. This is advantageous in applications where the naphthalimide acts as an electron transport material in organic electronic devices.

-

Inducing Electron-Donating Properties: Conversely, the introduction of electron-donating groups (EDGs) like amino (-NH2), alkoxy (-OR), or substituted amino groups at the C-4 position significantly raises the HOMO energy level.[5] This creates a strong intramolecular charge transfer (ICT) character upon photoexcitation, where electron density is pushed from the donor group to the acceptor naphthalimide core.[10][11] This ICT phenomenon is the basis for the remarkable photophysical properties of many 4-substituted naphthalimides, including their intense fluorescence and large Stokes shifts.[1][2]

The interplay between the substituent at the C-4 position and the naphthalimide core can be visualized through the following logical relationship:

References

- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 9. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to Intramolecular Charge Transfer in Substituted Naphthalimides

This guide provides an in-depth exploration of the principles, experimental characterization, and applications of intramolecular charge transfer (ICT) in substituted 1,8-naphthalimides. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational photophysical concepts with practical, field-proven methodologies to empower the rational design and application of these versatile fluorophores.

Introduction: The Power of a "Push-Pull" System

1,8-Naphthalimide and its derivatives are a cornerstone class of fluorophores, prized for their excellent photostability, high fluorescence quantum yields, and synthetically tunable properties.[1][2] The rigid, planar naphthalimide core is inherently an electron-accepting moiety.[3] By strategically introducing an electron-donating group (EDG), typically an amine, at the C-4 position of the naphthalene ring, a classic "push-pull" or donor-π-acceptor (D-π-A) system is established.[4][5] Upon photoexcitation, this architecture facilitates a massive redistribution of electron density from the donor to the acceptor, a phenomenon known as Intramolecular Charge Transfer (ICT).[4][6]

This ICT process is the origin of the naphthalimide scaffold's most valuable characteristics: a large Stokes shift, extreme sensitivity to the local environment (solvatochromism), and the capacity to act as a fluorescent "switch" in response to specific stimuli.[7][8] These features make substituted naphthalimides exceptional candidates for developing advanced fluorescent probes for bioimaging, sensing, and theranostics.[9][10][11] This guide will dissect the mechanism of ICT and provide robust protocols for its characterization and exploitation.

Part 1: The Molecular Architecture for ICT

The foundation of a successful ICT probe is its molecular design. The 1,8-naphthalimide structure provides a robust and electron-deficient (acceptor) core. The key to inducing ICT lies in the nature and position of the substituent.

-

The Acceptor Core: The two carbonyl groups of the imide functionality withdraw electron density from the aromatic naphthalene system, making it an effective electron acceptor.

-

The Donor Group: Substitution at the C-4 position with an electron-donating group, most commonly a primary or secondary amine, creates a direct "push-pull" conjugation pathway.[7][10] The strength of the donor group and its conformation significantly influence the efficiency of the ICT process.[12] Derivatives with an amino group at the C-4 position are typically more emissive and exhibit more effective charge transfer compared to those substituted at the C-3 position.[10][13]

-

The N-Substituent: The substituent on the imide nitrogen does not directly participate in the D-π-A conjugation but is critical for tuning solubility, directing subcellular localization (e.g., by adding a mitochondrial-targeting triphenylphosphonium cation), or serving as a reaction/binding site for an analyte.[14][15]

Caption: General structure of a D-π-A substituted naphthalimide.

Part 2: The Photophysical Mechanism of ICT

Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited state (S₁). In a D-π-A naphthalimide, this initial excited state is often a Locally Excited (LE) state, which retains a charge distribution similar to the ground state. However, in polar environments, the molecule can relax into a lower-energy, highly polarized Charge Transfer (CT) state.

This relaxation process is often accompanied by a twisting of the bond between the donor group and the naphthalene ring, leading to a Twisted Intramolecular Charge Transfer (TICT) state.[16][17] The formation of this TICT state is highly dependent on the local environment.

-

In non-polar solvents: The high-energy TICT state is disfavored. The molecule relaxes from the LE state, emitting a shorter-wavelength, often blue or green, fluorescence with a high quantum yield.

-

In polar solvents: Polar solvent molecules stabilize the highly dipolar TICT state. This stabilization lowers its energy, facilitating the LE → TICT transition. The emission now occurs from this lower-energy TICT state, resulting in a significant red-shift in the fluorescence spectrum (positive solvatochromism).[18] This state is often less emissive, leading to a decrease in fluorescence quantum yield as solvent polarity increases.[3][18]

-

In viscous environments: High viscosity physically restricts the intramolecular rotation required to form the TICT state.[17] This hindrance traps the molecule in the more emissive LE or a planarized ICT state, leading to a dramatic increase in fluorescence intensity. This property is the basis for naphthalimide-based "molecular rotors" used to probe viscosity.[16][19]

Caption: Jablonski diagram illustrating LE and ICT state transitions.

Part 3: Experimental Characterization of ICT

A multi-faceted approach combining steady-state and time-resolved spectroscopy is essential for unequivocally characterizing the ICT process.

Protocol 1: Steady-State UV-Vis and Fluorescence Spectroscopy

This is the foundational experiment to determine the basic photophysical properties and confirm the presence of ICT.

Objective: To measure absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift, and relative fluorescence quantum yield (Φ_f) in a range of solvents with varying polarity.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the naphthalimide derivative in a high-purity solvent like DMSO or THF.

-

Working Solution Preparation: Create a series of dilute working solutions (e.g., 5-10 µM) in a panel of solvents of increasing polarity (e.g., Hexane, Toluene, Dioxane, Chloroform, THF, Acetonitrile, DMSO, Methanol, Water).

-

Causality Note: Keeping the concentration low is critical to prevent aggregation-induced fluorescence quenching, which can be a confounding factor.[20]

-

-

UV-Vis Absorption: For each solution, record the absorption spectrum (typically 250-600 nm) using a spectrophotometer. Note the λ_abs of the lowest energy transition.

-

Fluorescence Emission: Using a spectrofluorometer, excite each sample at its λ_abs and record the emission spectrum. Note the λ_em.

-

Quantum Yield Measurement: Determine the relative fluorescence quantum yield (Φ_f) using a well-characterized standard with a known Φ_f and similar absorption/emission range (e.g., quinine sulfate or 9,10-diphenylanthracene).[3]

-

Data Analysis:

-

Calculate the Stokes shift (in nm or cm⁻¹) for each solvent.

-

Tabulate λ_abs, λ_em, Stokes shift, and Φ_f against a solvent polarity parameter (e.g., Dielectric Constant, ε).

-

A strong correlation between increasing solvent polarity, a red-shift in λ_em, and a decrease in Φ_f is a hallmark of an ICT process.[6][18]

-

Protocol 2: Solvatochromism Analysis via Lippert-Mataga Plot

This protocol provides a quantitative assessment of the change in the molecule's dipole moment upon excitation, offering strong evidence for charge transfer.

Objective: To correlate the Stokes shift with solvent polarity to estimate the change in dipole moment (Δµ).

Methodology:

-

Data Acquisition: Use the absorption and emission maxima (converted to wavenumbers, cm⁻¹) from Protocol 1 for a series of aprotic solvents.

-

Calculate Polarity Function (Δf): For each solvent, calculate the orientation polarizability (Δf) using the Lippert-Mataga equation.[21][22]

Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

where ε is the dielectric constant and n is the refractive index of the solvent.

-

Plotting: Plot the Stokes shift (Δν in cm⁻¹) versus the calculated Δf.

-

Interpretation: A linear relationship in the Lippert-Mataga plot indicates that the solvatochromic shift is primarily due to a change in the dipole moment upon excitation, which is characteristic of an ICT state.[23] The slope of the line is proportional to the square of the change in dipole moment (Δµ)², providing a quantitative measure of the charge separation.[24]

Caption: Workflow for Lippert-Mataga solvatochromism analysis.

Protocol 3: Time-Resolved Fluorescence Spectroscopy

This advanced technique provides direct insight into the excited-state dynamics, allowing for the measurement of fluorescence lifetimes.

Objective: To measure the fluorescence lifetime(s) (τ) of the excited state(s) in different solvents.

Methodology:

-

Instrumentation: Use a Time-Correlated Single Photon Counting (TCSPC) system.[25][26]

-

Sample Preparation: Use the same dilute solutions prepared for steady-state measurements.

-

Data Acquisition: Excite the sample with a pulsed laser source at or near its λ_abs. Collect the fluorescence decay profile at the emission maximum.

-

Data Analysis: Fit the decay curve to an exponential function (or multi-exponential function if multiple emissive species are present).

-

Single-exponential decay: Suggests a single emissive species (e.g., only the LE or ICT state is significantly emissive).

-

Multi-exponential decay: Can indicate the presence of multiple emissive states (e.g., both LE and ICT emission) or different molecular conformations.[27]

-

-

Interpretation: In a typical ICT system, the fluorescence lifetime often changes with solvent polarity. For example, an initial increase in lifetime might be observed in moderately polar solvents, followed by a decrease in highly polar solvents as non-radiative decay pathways from the TICT state become more efficient.[3][25]

Table 1: Example Photophysical Data for a Hypothetical 4-Amino-1,8-Naphthalimide

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f (rel.) | Lifetime (τ) (ns) |

| Toluene | 2.4 | 410 | 485 | 3980 | 0.92 | 3.4 |

| THF | 7.6 | 412 | 515 | 5210 | 0.54 | 6.1 |

| Acetonitrile | 37.5 | 415 | 545 | 6350 | 0.18 | 2.7 |

| Methanol | 32.7 | 418 | 560 | 6780 | 0.09 | 1.9 |

Data is illustrative, based on trends reported in the literature.[3]

Part 4: Applications in Research and Drug Development

The unique photophysical properties of ICT-based naphthalimides make them powerful tools for probing complex biological systems.

-

Sensing and Bioimaging: The sensitivity of ICT fluorescence to the local environment allows for the design of probes that report on changes in polarity, pH, viscosity, and the presence of specific ions or biomolecules.[8][9][16] For example, probes can be designed to "turn on" or shift their emission color upon binding to a target analyte, which modulates the efficiency of the ICT process.[1][28] They are widely used for imaging subcellular compartments like lysosomes and mitochondria.[9][15]

-

Drug Development and Theranostics: The planar naphthalimide structure can intercalate with DNA, making these compounds candidates for anticancer agents.[11][29][30] Their inherent fluorescence allows for simultaneous tracking of their cellular uptake and distribution (diagnostics) while they exert a therapeutic effect. This dual-functionality is the basis of theranostics.[11][26]

-

Viscosity Mapping: Naphthalimide molecular rotors are used in fluorescence lifetime imaging microscopy (FLIM) to map viscosity changes within living cells, which is associated with various disease states like non-alcoholic fatty liver disease.[19][31]

Conclusion

Substituted 1,8-naphthalimides are a remarkably versatile class of fluorophores whose utility is fundamentally derived from the intramolecular charge transfer process. By understanding the relationship between molecular structure and the photophysical consequences of ICT, researchers can rationally design probes with tailored properties. The experimental protocols outlined in this guide—spanning steady-state spectroscopy, quantitative solvatochromism analysis, and time-resolved fluorescence—provide a self-validating framework for characterizing these systems. This robust characterization is the critical first step in developing novel naphthalimide-based tools for advanced bioimaging, diagnostics, and next-generation therapeutics.

References

- 1. A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03688F [pubs.rsc.org]

- 2. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 3. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 8. A novel naphthalimide-based fluorescent probe for the colorimetric and ratiometric detection of SO2 derivatives in biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioimaging of labile lysosomal iron through naphthalimide-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. rsc.org [rsc.org]

- 22. Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging mi ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00112A [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery [ouci.dntb.gov.ua]

- 30. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

A Technical Guide to the Solvatochromic Effects on (2-Aminoethyl)naphthalimide Fluorescence

Abstract

The 1,8-naphthalimide scaffold, particularly when substituted at the C-4 position with an electron-donating group, serves as a robust platform for developing environmentally sensitive fluorescent probes. This technical guide provides an in-depth exploration of the solvatochromic properties of (2-Aminoethyl)naphthalimide, a derivative that exhibits significant changes in its fluorescence characteristics in response to solvent polarity. We will dissect the underlying photophysical mechanisms, primarily the phenomenon of Intramolecular Charge Transfer (ICT), and provide a theoretical framework for its analysis using the Lippert-Mataga model. Furthermore, this guide furnishes detailed experimental protocols for characterizing solvatochromism, presents collated photophysical data, and discusses the practical applications of this fluorophore in chemical biology and drug development.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents.[1] This change, observable in absorption or emission spectra, arises from the differential solvation of the ground and excited electronic states of the chromophore.[1] For fluorescent molecules (fluorophores), this phenomenon, termed solvatofluorochromism, is particularly valuable. The fluorescence emission wavelength, intensity, and lifetime can be exquisitely sensitive to the polarity of the fluorophore's immediate microenvironment.[2]

Naphthalimides, a class of polycyclic aromatic compounds, are widely utilized as fluorescent probes due to their high photostability, large Stokes shifts, and tunable emission properties.[3][4] Substitution at the C-4 position with an electron-donating amino group gives rise to a potent intramolecular charge transfer (ICT) character upon photoexcitation.[5][6] This ICT state is highly sensitive to the surrounding solvent polarity, making 4-amino-1,8-naphthalimide derivatives powerful tools for probing local environments.[7][8]

This compound, the subject of this guide, is a derivative used as a fluorescent probe in biological imaging.[9] Its solvatochromic behavior allows it to report on the polarity of its surroundings, such as within a protein's binding pocket or embedded in a lipid membrane, providing insights into molecular interactions and dynamics.[2][10]

Theoretical Framework

The Mechanism: Intramolecular Charge Transfer (ICT)

The photophysical behavior of 4-amino-1,8-naphthalimide derivatives is governed by an Intramolecular Charge Transfer (ICT) process.[6] Upon absorption of a photon, an electron is promoted from a high-energy molecular orbital localized on the electron-donating amino group (the donor) to a lower-energy orbital associated with the electron-withdrawing naphthalimide core (the acceptor).

This creates an excited state with a significantly larger dipole moment (μ_e) compared to the ground state (μ_g).[11] The more polar the solvent, the more it can stabilize this highly polar excited state through dipole-dipole interactions. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the fluorescence emission to a longer wavelength.[1] In non-polar solvents, the ICT state is less stabilized, leading to emission at higher energies (shorter wavelengths).[5]

Caption: Intramolecular Charge Transfer (ICT) upon photoexcitation.

Quantifying Solvatochromism: The Lippert-Mataga Equation

The relationship between the solvent polarity and the resulting spectral shift can be quantified. The Lippert-Mataga equation provides a linear correlation between the Stokes shift (the difference in energy between the absorption and emission maxima) and the solvent orientation polarizability (Δf).[12]

The equation is expressed as:

ν_abs - ν_em = Δν ≈ [ (2(μ_e - μ_g)²) / (hca³) ] * Δf + constant

Where:

-

ν_abs and ν_em are the wavenumbers (in cm⁻¹) of the absorption and fluorescence maxima, respectively.

-

Δν is the Stokes shift in wavenumbers.

-

μ_e and μ_g are the dipole moments of the excited and ground states.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the fluorophore.

-

Δf is the solvent orientation polarizability function, calculated as:

Δf = [ (ε - 1) / (2ε + 1) ] - [ (n² - 1) / (2n² + 1) ]

where ε is the dielectric constant and n is the refractive index of the solvent.

A plot of the Stokes shift (Δν) versus the solvent polarity function (Δf) should yield a straight line for a fluorophore exhibiting ideal solvatochromic behavior.[1][13] The slope of this line is directly proportional to the square of the change in dipole moment (μ_e - μ_g)², providing a quantitative measure of the fluorophore's sensitivity to its environment.[11][12]

Photophysical Characteristics in Various Solvents

The fluorescence of this compound and its close analogs is highly dependent on the solvent environment. In non-polar solvents like hexane, it typically exhibits blue fluorescence with a relatively high quantum yield.[8][14] As the solvent polarity increases, a significant bathochromic (red) shift is observed in the emission spectrum, and the fluorescence quantum yield tends to decrease.[8][14] This is because polar solvents, particularly protic ones like water and ethanol, can facilitate non-radiative decay pathways, quenching the fluorescence.[5][10]

Below is a summary of typical photophysical data for a 4-amino-N-substituted-1,8-naphthalimide derivative, which serves as an excellent model for this compound, across a range of solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf (Polarity Function) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| n-Hexane | 1.88 | 1.375 | 0.001 | ~405 | ~460 | ~2900 | High (~0.8) |

| Toluene | 2.38 | 1.497 | 0.014 | ~415 | ~490 | ~3800 | Moderate |

| Dichloromethane | 8.93 | 1.424 | 0.217 | ~425 | ~530 | ~4900 | Moderate |

| Acetone | 20.7 | 1.359 | 0.284 | ~427 | ~540 | ~5200 | Low |

| Acetonitrile | 37.5 | 1.344 | 0.305 | ~425 | ~545 | ~5500 | Low |

| Methanol | 32.7 | 1.329 | 0.309 | ~428 | ~555 | ~5800 | Very Low (~0.05) |

| Water | 80.1 | 1.333 | 0.320 | ~430 | ~560 | ~5900 | Extremely Low (<0.01) |

Note: Data is compiled and representative based on studies of similar 4-amino-1,8-naphthalimide derivatives.[8][11][14] Actual values for this compound may vary slightly.

Experimental Protocols for Characterization

This section provides a validated, step-by-step methodology for characterizing the solvatochromic properties of this compound.

Workflow Overview

Caption: Experimental workflow for solvatochromic analysis.

Part A: Sample Preparation

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve it in a minimal amount of a polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a concentrated stock solution (e.g., 1-10 mM). This ensures complete dissolution before dilution into various test solvents.

-

Store the stock solution protected from light at 4°C.

-

-

Solvent Selection:

-

Choose a range of spectroscopic-grade solvents with varying polarities (e.g., the solvents listed in the table above).[15]

-

Causality: Using high-purity solvents is critical to avoid interference from fluorescent impurities that could distort the emission spectra.

-

-

Working Solution Preparation:

-

Prepare working solutions by diluting the stock solution into each test solvent to a final concentration of 1-10 µM.

-

Ensure the final concentration of the stock solvent (e.g., DMSO) is less than 0.1% v/v to minimize its effect on the overall solvent environment.

-

Validation: The absorbance of the working solution at the excitation wavelength should be kept below 0.1 to prevent inner filter effects, where emitted light is re-absorbed by other fluorophore molecules.[11]

-

Part B: Spectroscopic Measurements

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.[15]

-

Use a 1 cm path length quartz cuvette.

-

Record the spectrum of each sample against a solvent blank (the pure solvent used for that sample).

-

Identify and record the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.[15]

-

Excite the sample at or near its absorption maximum (λ_abs).

-

Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity with spectral resolution.

-

Record the emission spectrum over a suitable range (e.g., 420-700 nm).

-

Identify and record the wavelength of maximum fluorescence emission (λ_em).

-

Part C: Data Analysis

-

Calculate Stokes Shift:

-

Convert λ_abs and λ_em from nanometers (nm) to wavenumbers (cm⁻¹) using the formula: ν (cm⁻¹) = 10⁷ / λ (nm).

-

Calculate the Stokes shift: Δν = ν_abs - ν_em.

-

-

Construct Lippert-Mataga Plot:

-

For each solvent, calculate the orientation polarizability (Δf) using its known dielectric constant (ε) and refractive index (n).

-

Plot the calculated Stokes shift (Δν) on the y-axis against the solvent polarity function (Δf) on the x-axis.

-

Perform a linear regression on the data points. The quality of the fit (R²) indicates how well the Lippert-Mataga model describes the fluorophore's behavior.

-

Applications in Research and Drug Development

The pronounced solvatochromism of this compound makes it a versatile tool for probing non-covalent molecular interactions.

-

Probing Protein Binding Sites: When conjugated to a ligand or incorporated as an unnatural amino acid, the fluorophore can report on the polarity of a protein's binding pocket.[16][17] A blue-shift in fluorescence upon binding indicates a non-polar, hydrophobic environment, while a red-shift suggests a more polar, solvent-exposed site.[10]

-

Sensing Membrane Fluidity and Order: As a membrane probe, its emission spectrum can provide information about the local lipid environment. Changes in membrane phase or composition alter the local polarity and hydration, which are reflected in the probe's fluorescence.[18]

-

High-Throughput Screening (HTS): In drug discovery, binding events between a target protein and library compounds can be detected by the change in the fluorescence of a strategically placed naphthalimide probe.[2] The "switch-like" emission in different environments can create a high signal-to-noise ratio, ideal for HTS assays.[10]

Conclusion

This compound is a powerful solvatochromic fluorophore whose utility stems from a well-understood Intramolecular Charge Transfer mechanism. Its sensitivity to solvent polarity, characterized by significant shifts in fluorescence emission, allows it to function as an effective reporter of its molecular microenvironment. By applying the theoretical models and rigorous experimental protocols detailed in this guide, researchers can leverage the unique photophysical properties of this naphthalimide derivative to gain critical insights into complex biological systems and accelerate the drug discovery process.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tunable solvatochromic response of newly synthesized antioxidative naphthalimide derivatives: intramolecular charge transfer associated with hydrogen bonding effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (2-Aminoethyl)naphthalimide as a Fluorescent Probe for Metal Ions

Introduction: The Power of Light in Ion Detection

Fluorescence-based sensing has emerged as an indispensable tool in modern analytical science, offering non-invasive, real-time monitoring with exceptional sensitivity and high spatiotemporal resolution.[1][2][3] At the heart of this technology are fluorophores—molecules that absorb light at a specific wavelength and emit it at a longer wavelength. When a fluorophore is engineered to interact with a specific analyte, such as a metal ion, this interaction can modulate its photophysical properties, leading to a measurable change in fluorescence intensity or color. This principle allows for the precise quantification of analytes in complex biological and environmental samples.[1][3]

Among the various classes of fluorophores, the 1,8-naphthalimide scaffold has garnered significant attention for its outstanding characteristics. Naphthalimide derivatives are renowned for their rigid, planar structure, which contributes to high fluorescence quantum yields, excellent photostability, and large Stokes shifts—the separation between excitation and emission maxima.[4][5][6] Furthermore, the naphthalimide core is readily functionalized at different positions, allowing for the strategic introduction of receptor units to create highly selective and sensitive probes for a wide range of analytes, including metal cations.[6][7][8]